molecular formula C44H32O8Zr B12311683 naphthalene-1-carboxylic acid;zirconium

naphthalene-1-carboxylic acid;zirconium

Cat. No.: B12311683
M. Wt: 779.9 g/mol
InChI Key: IPWHFHKSGYXXLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-1-carboxylic acid;zirconium typically involves the reaction of naphthalene-1-carboxylic acid with a zirconium salt, such as zirconium chloride or zirconium nitrate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as filtration, drying, and packaging for commercial use.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxylic acid;zirconium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of zirconium.

    Reduction: Reduction reactions can convert zirconium to its lower oxidation states.

    Substitution: The carboxylic acid group in naphthalene-1-carboxylic acid can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce various naphthalene derivatives.

Scientific Research Applications

Naphthalene-1-carboxylic acid;zirconium has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in wound healing.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of naphthalene-1-carboxylic acid;zirconium involves the coordination of zirconium ions with the carboxylate group of naphthalene-1-carboxylic acid. This coordination can influence the electronic properties of the compound, making it suitable for various catalytic and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: The parent compound of naphthalene-1-carboxylic acid;zirconium, known for its use in organic synthesis.

    2-Naphthoic acid: An isomer of 1-naphthoic acid with similar chemical properties but different reactivity.

    Zirconium acetate: Another zirconium coordination compound with different ligands and applications.

Uniqueness

This compound is unique due to its specific combination of naphthalene-1-carboxylic acid and zirconium, which imparts distinct properties and potential applications. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial settings.

Properties

IUPAC Name

naphthalene-1-carboxylic acid;zirconium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHFHKSGYXXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O8Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72854-21-8
Record name Naphthenic acids, zirconium salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthenic acids, zirconium salts
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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